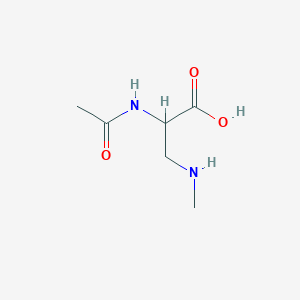

N-Acetyl-L-aspartic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a naturally occurring amino acid derivative that is commonly used in laboratory experiments. It is an important tool for researchers in the fields of biochemistry, physiology, and pharmacology. NAA-d3 has a wide range of applications in scientific research, from studying the mechanism of action of drugs to understanding the biochemical and physiological effects of certain compounds.

科学的研究の応用

Neurochemistry

“N-Acetyl-L-aspartic Acid” (NA-Asp) was first isolated from mammalian tissue . It is present in adult mammalian brain at a concentration of 5–6 μmol/g tissue . The values in nonmammalian species are variable, ranging from 1.1 μmol/g in reptilian brain to 5–8 μmol/g in fish brain . This suggests that NA-Asp plays a significant role in the neurochemistry of various species.

Developmental Biology

The concentration of NA-Asp in the brain of newborn rats or rabbits is one-fifth that of the adult, and adult levels are reached in 20 days . This indicates that NA-Asp may be involved in the developmental processes of these animals.

Comparative Anatomy

NA-Asp is undetectable in frog brain and in the central ganglia of invertebrates such as the lobster and horseshoe crab . This suggests that the presence and concentration of NA-Asp may be related to the complexity of the nervous system in different species.

Biochemistry

In other tissues, the level of NA-Asp is significantly lower; e.g., in the liver and kidney of the cat, values range from only 0.06 to 0.17 μmol/g tissue . This indicates that NA-Asp may have specific functions in the nervous system that are not required in other tissues.

Pharmaceutical Applications

N-Substituted L-aspartic acids are important chiral building blocks for pharmaceuticals and food additives . N-Acetyl-L-aspartic Acid can be used in the asymmetric synthesis of various N-arylalkyl-substituted L-aspartic acids .

Biocatalysis

N-Acetyl-L-aspartic Acid can be used as a reactant to synthesize protected homoserine γ-lactones by selective reduction and acid-catalyzed cyclization reaction . It can also be used to synthesize racemic amino substituted succinimide derivatives via cyclocondensation reaction .

作用機序

Target of Action

N-Acetyl-L-aspartic Acid-d3 (NAA-d3) is a deuterium-labeled derivative of N-Acetyl-L-aspartic Acid (NAA) . NAA is a prominent amino acid derivative primarily associated with vertebrate brain metabolism . It is one of the most abundant metabolites in the mammalian brain and is considered an alternative marker for neurons .

Mode of Action

NAA-d3, like its parent compound NAA, is thought to interact with its targets through hydrogen bonding and salt bridges . The interaction studies involving steady-state fluorescence and molecular docking suggest that the hydrogen bonds and salt bridges of NAA can stabilize its targets . Particularly, the easily glycosylated residues, lysine and arginine, are involved in the interaction, which may prevent them from being modified during the glycosylation process .

Biochemical Pathways

NAA plays several roles in biochemical pathways. It serves as a neuronal osmolyte involved in fluid balance in the brain . It is also a source of acetate for lipid and myelin synthesis in oligodendrocytes, the glial cells that myelinate neuronal axons . Furthermore, NAA is a precursor for the synthesis of the neuronal dipeptide N-Acetylaspartylglutamate .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that naa contributes to energy production from the amino acid glutamate in neuronal mitochondria . Additionally, NAA has been found to have a strong inhibitory effect on the formation of Advanced Glycation End products (AGEs), demonstrating its anti-glycation properties .

特性

| { "Design of the Synthesis Pathway": "The synthesis of N-Acetyl-L-aspartic Acid-d3 can be achieved through a multi-step reaction pathway involving protection, activation, coupling, and deprotection reactions.", "Starting Materials": ["L-aspartic acid-d3", "acetic anhydride", "pyridine", "dicyclohexylcarbodiimide", "methanol", "hydrochloric acid"], "Reaction": [ "Step 1: Protection of the carboxylic acid group of L-aspartic acid-d3 by reaction with acetic anhydride and pyridine to form N-Acetyl-L-aspartic acid-d3.", "Step 2: Activation of the carboxylic acid group of N-Acetyl-L-aspartic acid-d3 with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form an activated ester intermediate.", "Step 3: Coupling of the activated ester intermediate with L-aspartic acid-d3 in the presence of DCC and DMAP to form N-Acetyl-L-aspartic acid-d3-d3.", "Step 4: Deprotection of the N-acetyl group by treatment with hydrochloric acid in methanol to yield N-Acetyl-L-aspartic Acid-d3." ] } | |

CAS番号 |

284665-15-2 |

製品名 |

N-Acetyl-L-aspartic Acid-d3 |

分子式 |

C₆H₆D₃NO₅ |

分子量 |

178.16 |

同義語 |

Acetyl-L-aspartic Acid-d3; Acetylaspartic Acid-d3; L-N-Acetylaspartic Acid-d3; N-Acetyl-L-aspartic Acid-d3; N- Acetyl-S-aspartic Acid-d3; N-Acetylaspartic Acid-d3_x000B_ |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(S,S)-Ethylenebis(4,5,6,7-tetrahydro-1-indenyl)]zirconium(IV)-(R)-1,1'-bi-2-naphtholate](/img/structure/B1142441.png)

![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)